molecular formula C21H26N4O3 B12180291 N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12180291
M. Wt: 382.5 g/mol
InChI Key: QOBXZBKERJCZFU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with dimethoxyphenyl and isopropyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions One common method includes the initial formation of the pyrazolo[3,4-b]pyridine core through cyclization reactionsThe final step involves the formation of the carboxamide group through amidation reactions using appropriate amine and carboxylic acid derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups, which can be further utilized in different applications .

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and isopropyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research .

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H26N4O3/c1-12(2)18-10-15(16-11-22-25(13(3)4)20(16)23-18)21(26)24-17-8-7-14(27-5)9-19(17)28-6/h7-13H,1-6H3,(H,24,26)

InChI Key

QOBXZBKERJCZFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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